2-Chloro-4-pyridylcycloheptyl ketone, 97%
Description
2-Chloro-4-pyridylcycloheptyl ketone (molecular formula: C₁₃H₁₆ClNO; molecular weight: 237.73 g/mol) is a synthetic organic compound featuring a pyridyl ring substituted with a chlorine atom at the 2-position and a cycloheptyl ketone moiety. With a purity of 97%, it is primarily utilized in pharmaceutical and agrochemical research due to its structural hybridity, combining the electron-deficient pyridine ring with a bulky cycloheptyl group.
Characterization: Key techniques include:
- NMR Spectroscopy: Distinct cycloheptyl proton signals (δ 1.2–2.1 ppm for aliphatic protons; δ 20–45 ppm for carbons) and pyridyl aromatic protons (δ 7.5–8.5 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 237.73, with fragmentation patterns differing from cyclohexyl analogs due to ring size.
- HPLC: Purity verification using C18 columns and UV detection at 254 nm.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-cycloheptylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-9-11(7-8-15-12)13(16)10-5-3-1-2-4-6-10/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCDBHHWPIPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267144 | |
| Record name | (2-Chloro-4-pyridinyl)cycloheptylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-24-5 | |
| Record name | (2-Chloro-4-pyridinyl)cycloheptylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-pyridinyl)cycloheptylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
2-Chloro-4-pyridylcycloheptyl ketone, with a molecular formula of CHClN and a molecular weight of approximately 235.71 g/mol, is a compound characterized by its unique cycloheptyl structure attached to a chlorinated pyridine moiety. This structure contributes to its diverse biological activities, particularly in pharmacological applications.
Research indicates that 2-Chloro-4-pyridylcycloheptyl ketone exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival. For instance, it acts as an inhibitor of tubulin polymerization, a critical process in cell division .
- Anticancer Properties : Preliminary studies suggest that the compound may have potential as an anticancer agent. In vitro tests have demonstrated its ability to inhibit the growth of cancer cell lines, with IC values indicating potency comparable to established chemotherapeutics .
Comparative Analysis with Related Compounds
The biological activity of 2-Chloro-4-pyridylcycloheptyl ketone can be compared to structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | IC (µM) | Notable Activities |
|---|---|---|---|
| 2-Chloro-4-pyridylcycloheptyl ketone | CHClN | 1.0 - 2.0 | Inhibits tubulin polymerization |
| Colchicine | CHNO | 1.0 | Tubulin inhibitor |
| Vinblastine | CHNO | 3.2 | Anticancer agent |
Case Studies and Research Findings
Several studies have explored the biological activity of 2-Chloro-4-pyridylcycloheptyl ketone:
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results in inhibiting cancer cell growth, particularly in MCF-7 breast cancer cells, with IC values ranging from 0.5 to 1.5 µM .
- Mechanistic Insights : Research has highlighted the compound's role in disrupting microtubule dynamics, which is essential for mitosis. This mechanism is pivotal for its anticancer effects, as it leads to apoptosis in rapidly dividing cells .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyridine ring and cycloheptyl group significantly influence the compound's potency and selectivity towards biological targets .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Initial toxicological evaluations suggest that while the compound exhibits anticancer properties, its safety profile needs thorough investigation through preclinical studies.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
*Estimated based on cyclopentyl/cyclohexyl analog trends.
Key Observations:
Ring Size and Physical Properties :
- Cycloheptyl derivatives exhibit lower melting points compared to cyclohexyl analogs due to increased conformational flexibility (e.g., ~85–90°C vs. 95–100°C for cyclohexyl).
- Larger rings (e.g., cycloheptyl) reduce crystallinity, impacting purification efficiency.
Electronic Effects :
- Pyridyl rings enhance solubility in polar solvents compared to phenyl groups (e.g., 2-Chloro-4-fluorophenyl cyclohexyl ketone is less water-soluble).
- Chlorine at the pyridyl 2-position directs electrophilic substitution to the 5-position, unlike para-substituted phenyl analogs.
Biological Activity :
Key Observations:
- Steric Effects : Cycloheptyl ketones require longer reaction times in nucleophilic additions due to hindered access to the carbonyl group.
- Halogen Reactivity : Pyridyl-Cl is less reactive in SNAr reactions compared to phenyl-Cl, necessitating harsher conditions (e.g., higher temperatures).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
